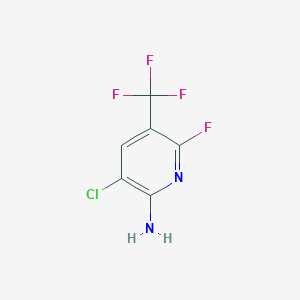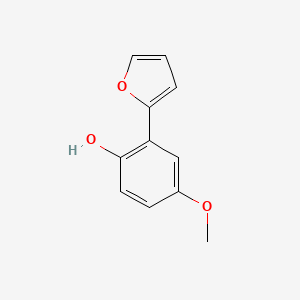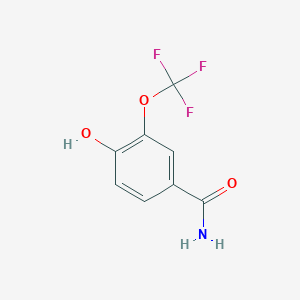![molecular formula C11H7BrN4 B8419350 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B8419350.png)
3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine is a heterocyclic compound that features a pyrazolo[5,4-b]pyridine core with a bromopyridyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromo-2-pyridinecarboxaldehyde and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the 6-bromo-2-pyridinecarboxaldehyde under acidic or basic conditions to form the pyrazolo[5,4-b]pyridine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyrazolo[5,4-b]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazolo[5,4-b]pyridines can be obtained.
Coupling Products: Biaryl and heteroaryl derivatives are common products from coupling reactions.
Oxidation and Reduction Products: Oxidized or reduced forms of the pyrazolo[5,4-b]pyridine core.
科学研究应用
3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport and other functions.
相似化合物的比较
Similar Compounds
3-Bromopyridine: A simpler analog with a single bromine substituent on the pyridine ring.
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine.
2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond.
Uniqueness
3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine is unique due to its fused pyrazolo[5,4-b]pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with specific biological or material properties.
属性
分子式 |
C11H7BrN4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
3-(6-bromopyridin-2-yl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-9-5-1-4-8(14-9)10-7-3-2-6-13-11(7)16-15-10/h1-6H,(H,13,15,16) |
InChI 键 |
WYPCGLRAKNGQDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C2=C3C=CC=NC3=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


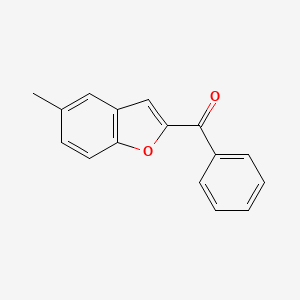
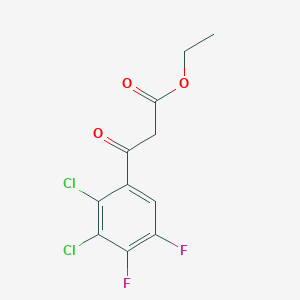
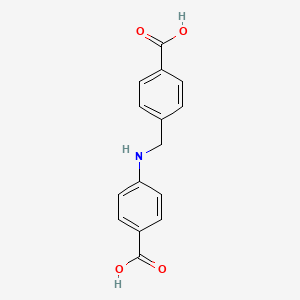
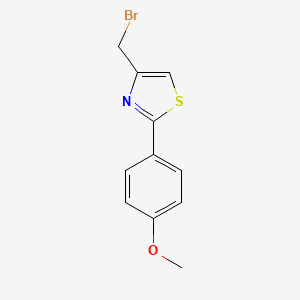



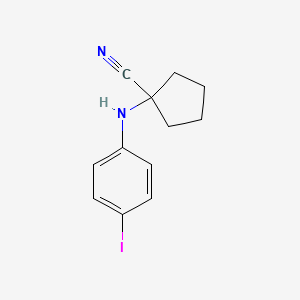
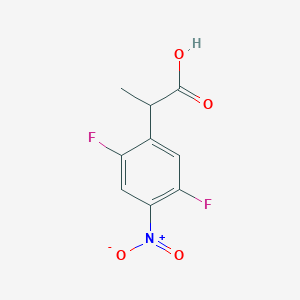
![2-[(6-Bromopyrazin-2-ylamino)methyl]phenol](/img/structure/B8419354.png)
